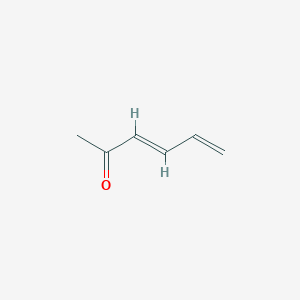
3,5-Hexadien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadienal, also known as sorbaldehyde, is an organic compound with the molecular formula C6H8O. It is a colorless liquid with a distinct odor and is primarily used in the synthesis of various organic compounds. The structure of 2-Hexadienal consists of a six-carbon chain with two double bonds and an aldehyde group at the terminal position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hexadienal can be synthesized through several methods. One common method involves the condensation of crotonaldehyde with acetaldehyde in the presence of pyridine at temperatures ranging from 85 to 90°C . Another method includes the use of N-(benzoyl)-L-proline in N,N-dimethylacetamide at 125°C for three hours .
Industrial Production Methods: Industrial production of 2-Hexadienal often involves the controlled oxidation of hexadiene or the aldol condensation of smaller aldehydes. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadienoic acid.
Reduction: Reduction of 2-Hexadienal yields hexadienol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Hexadienoic acid.
Reduction: Hexadienol.
Substitution: Various substituted hexadienals depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hexadienal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of chiral cycloadducts and other complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-Hexadienal involves its reactivity due to the presence of conjugated double bonds and an aldehyde group. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Hexanal: A six-carbon aldehyde with no double bonds.
2-Hexenal: A six-carbon aldehyde with one double bond.
Hexadienal (other isomers): Other isomers of hexadienal with different positions of double bonds.
Comparison: 2-Hexadienal is unique due to its conjugated double bonds, which impart distinct chemical reactivity compared to hexanal and 2-hexenal. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Propriétés
Numéro CAS |
2957-06-4 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(3E)-hexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3-5H,1H2,2H3/b5-4+ |
Clé InChI |
DACOGBAZMZEGQL-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)/C=C/C=C |
SMILES canonique |
CC(=O)C=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)
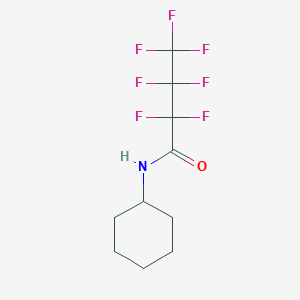
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B14158876.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)

![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)
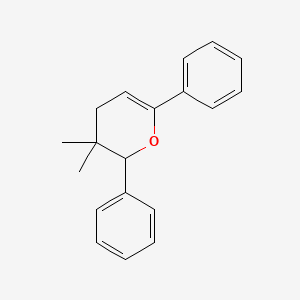
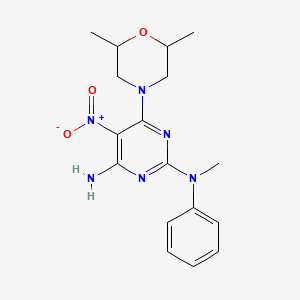
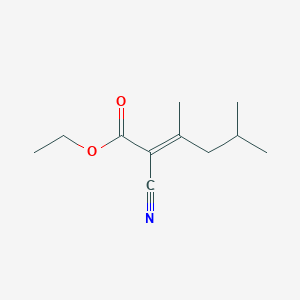


![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
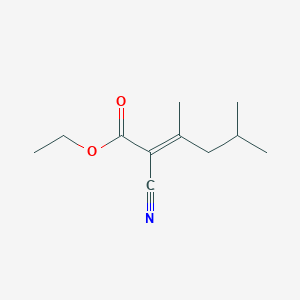
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
